N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
Overview
Description
N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, also known as DMOBA, is a chemical compound that has been extensively researched for its potential therapeutic applications. The compound belongs to the class of chalcone derivatives, which are known for their diverse biological activities.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various preclinical studies, including anti-inflammatory, antioxidant, and anticancer activities. N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. The compound is also relatively easy to synthesize and has good stability under various conditions. However, one of the limitations of N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research on N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide. One area of focus is the development of novel formulations of the compound that can improve its solubility and bioavailability. Another area of focus is the investigation of the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide and its potential therapeutic applications.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-23-13-5-2-11(3-6-13)16(21)8-9-17(22)20-12-4-7-14(18)15(19)10-12/h2-7,10H,8-9H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJJXXZERVSEER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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